3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea

Lipophilicity Drug-likeness Permeability

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS 1105242-47-4) is a synthetic small molecule (C₁₉H₁₇BrN₄O₂; MW 413.3 g/mol) belonging to the N-aryl-N′-pyrazinyl urea class. The compound features a 3,4-dihydropyrazin-2(1H)-one core bearing a 4-bromophenyl substituent at the N4 position and a 3,4-dimethylphenyl urea moiety at the C2 position.

Molecular Formula C19H17BrN4O2
Molecular Weight 413.275
CAS No. 1105242-47-4
Cat. No. B2730635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea
CAS1105242-47-4
Molecular FormulaC19H17BrN4O2
Molecular Weight413.275
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C19H17BrN4O2/c1-12-3-6-15(11-13(12)2)22-19(26)23-17-18(25)24(10-9-21-17)16-7-4-14(20)5-8-16/h3-11H,1-2H3,(H2,21,22,23,26)
InChIKeyFDDXKSXWCUVZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS 1105242-47-4): Chemical Identity and Structural Baseline


3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS 1105242-47-4) is a synthetic small molecule (C₁₉H₁₇BrN₄O₂; MW 413.3 g/mol) belonging to the N-aryl-N′-pyrazinyl urea class [1]. The compound features a 3,4-dihydropyrazin-2(1H)-one core bearing a 4-bromophenyl substituent at the N4 position and a 3,4-dimethylphenyl urea moiety at the C2 position . Compounds within this chemotype have been described as kinase inhibitors in patent literature, with specific interest in Tie-2 kinase modulation [2]. However, it is critical to note that publicly available quantitative biological activity data for this specific compound remain extremely limited as of 2026 [1].

Why Generic Substitution Fails for 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS 1105242-47-4)


Within the N-aryl-N′-pyrazinyl urea chemotype, simple halogen or aryl substitution is not functionally neutral. The 4-bromophenyl substituent introduces a C–Br bond (bond dissociation energy ~337 kJ/mol versus ~400 kJ/mol for C–Cl in the 4-chlorophenyl analog) that serves as a specific synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), a capability absent in the 4-chlorophenyl or 4-fluorophenyl analogs [1]. Furthermore, the computed lipophilicity (XLogP3-AA = 3.4) and the electron-withdrawing nature of the bromine substituent (Hammett σₚ = +0.23) directly influence solubility, membrane permeability, and potential halogen-bonding interactions with biological targets, which cannot be replicated by non-halogenated or differently halogenated congeners [2]. The 3,4-dimethyl substitution pattern on the urea phenyl ring further contributes steric and electronic effects distinct from mono-methyl, methoxy, or unsubstituted analogs .

Quantitative Differentiation Evidence for 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS 1105242-47-4)


Computed Lipophilicity (XLogP3-AA): Bromophenyl vs. Chlorophenyl vs. Fluorophenyl Analogs

The computed XLogP3-AA of the target 4-bromophenyl compound is 3.4 [1]. In comparison, the 4-chlorophenyl analog (3-[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea) has an estimated XLogP3-AA of approximately 3.1–3.2, while the 4-fluorophenyl analog is estimated at approximately 2.7–2.9 . This 0.2–0.7 log unit increase reflects the greater lipophilicity of bromine (π = 0.86) relative to chlorine (π = 0.71) and fluorine (π = 0.14) and may translate to higher membrane permeability and distinct pharmacokinetic partitioning [2].

Lipophilicity Drug-likeness Permeability

Synthetic Versatility: C–Br vs. C–Cl Cross-Coupling Reactivity

The para-C–Br bond in the 4-bromophenyl substituent of CAS 1105242-47-4 exhibits superior oxidative addition kinetics with Pd(0) catalysts compared to the C–Cl bond in the 4-chlorophenyl analog (3-[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea) [1]. Typical Suzuki-Miyaura coupling of aryl bromides proceeds at 60–80 °C, whereas aryl chlorides require 80–110 °C and specialized ligands for comparable conversion [2]. The C–F bond in the 4-fluorophenyl analog is essentially inert under standard Suzuki conditions, making bromine the optimal leaving group for downstream diversification [3].

Cross-coupling Suzuki reaction Synthetic handle

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA)

CAS 1105242-47-4 has 2 hydrogen-bond donors (urea NH groups), 3 hydrogen-bond acceptors (C=O of pyrazinone and urea), and a computed TPSA of 73.8 Ų [1]. The TPSA value falls within the established threshold of < 140 Ų for oral bioavailability, consistent with predictions from the Veber rules [2]. The 4-chlorophenyl analog (estimated TPSA ~73.8 Ų) is nearly identical, while methoxy-substituted analogs (e.g., 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea) show increased TPSA (~83–93 Ų) due to additional oxygen atoms .

TPSA Hydrogen bonding Drug-likeness Oral bioavailability

Class-Level Kinase Inhibition Potential: Pyrazinyl Urea Chemotype vs. Diphenyl Urea Chemotype

Patent disclosures (WO 2006/072589, AU2006204505) demonstrate that N-(aryl or heteroaryl)-N′-pyrazinyl urea compounds, to which CAS 1105242-47-4 belongs, exhibit specific inhibition of Tie-2 kinase and can suppress VEGF-induced angiogenesis in a subcutaneous growth factor chamber implant model in vivo, showing qualitative differences from VEGFR2 inhibitors [1]. In contrast, simple diphenyl urea RAF kinase inhibitors (e.g., sorafenib analogs) primarily target the RAF/MEK/ERK pathway and VEGFR/PDGFR tyrosine kinases [2]. The pyrazinyl urea scaffold, through its dihydropyrazinone core, provides distinct kinase selectivity profiles compared to the classical diphenyl urea motif [3]. IMPORTANT CAVEAT: No direct IC₅₀, Kd, or cellular activity data for CAS 1105242-47-4 itself are publicly reported as of 2026.

Kinase inhibition Tie-2 Antiangiogenic RAF kinase

Optimal Application Scenarios for 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea (CAS 1105242-47-4)


Diversifiable Kinase Inhibitor Lead Scaffold via Suzuki-Miyaura Coupling

The 4-bromophenyl substituent provides a direct entry point for Pd-catalyzed Suzuki-Miyaura cross-coupling to generate diverse biaryl analogs [1]. Unlike the chloro or fluoro analogs, the C–Br bond enables mild-condition coupling (60–80 °C, Pd(PPh₃)₄) with aryl boronic acids, allowing rapid exploration of SAR at the N4-phenyl position within the pyrazinyl urea kinase inhibitor chemotype [2].

Tie-2 Kinase Probe Development for Angiogenesis Research

Based on class-level patent data showing that N-aryl-N′-pyrazinyl ureas can specifically inhibit Tie-2 kinase and suppress VEGF-induced angiogenesis in vivo [3], CAS 1105242-47-4 may serve as a starting scaffold for developing Tie-2-selective chemical probes. Its favorable TPSA (73.8 Ų) and moderate lipophilicity (XLogP3 = 3.4) are consistent with drug-like properties suitable for cell-permeable probe design [1].

Physicochemical Comparator for Halogen-Substituted Dihydropyrazinone Urea SAR Studies

The bromine atom introduces distinct electronic effects (Hammett σₚ = +0.23) and lipophilicity (π = 0.86) compared to chloro (σₚ = +0.19; π = 0.71) or fluoro (σₚ = +0.06; π = 0.14) substituents [4]. This makes CAS 1105242-47-4 a critical comparator compound for systematic SAR studies investigating the impact of halogen substitution on kinase binding, cellular permeability, and metabolic stability within the pyrazinyl urea series.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The compound's molecular weight (413.3 g/mol), 3 rotatable bonds, and the presence of a reactive C–Br bond make it suitable as a functionalized intermediate for fragment-based drug discovery or as a coupling partner for DNA-encoded library synthesis, where the pyrazinyl urea core can be elaborated into larger screening collections [1].

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